2-Hydrazino-1H-benzimidazole

Overview

Description

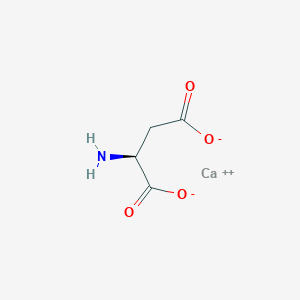

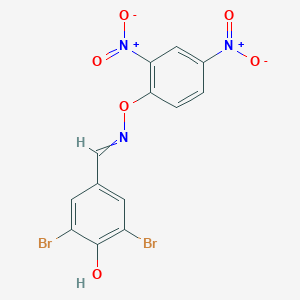

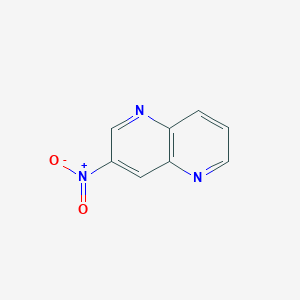

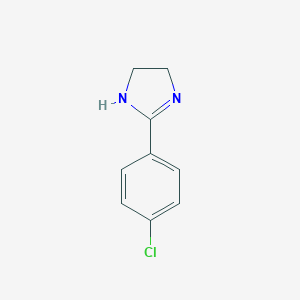

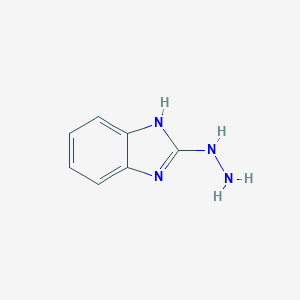

2-Hydrazino-1H-benzimidazole is an organic compound with the molecular formula C7H8N4 . It is a derivative of benzimidazole, a type of organic compound that consists of a benzene ring fused to an imidazole ring .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of 2-Hydrazino-1H-benzimidazole is characterized by a benzimidazole core that is planar . The compound has a molar refractivity of 45.1±0.3 cm^3, a polar surface area of 67 Å^2, and a polarizability of 17.9±0.5 10^-24 cm^3 .

Chemical Reactions Analysis

Benzimidazoles, including 2-Hydrazino-1H-benzimidazole, exhibit a wide range of biological activities . They can react with various free radicals through several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Physical And Chemical Properties Analysis

2-Hydrazino-1H-benzimidazole has an average mass of 148.165 Da and a monoisotopic mass of 148.074890 Da . It has a density of 1.5±0.1 g/cm^3, a boiling point of 382.3±25.0 °C at 760 mmHg, and a flash point of 185.0±23.2 °C .

Scientific Research Applications

Therapeutic Potential

Imidazole, the core structure of 2-Hydrazinyl-1H-benzo[d]imidazole, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antihypertensive Potential

Some imidazole derivatives have been evaluated for their antihypertensive potential . For example, 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole have shown promising results .

Synthesis of Functional Molecules

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

Blocking AQ Signal Reception

Some imidazole derivatives have been used in pharmacological blocking of AQ signal reception . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Antimicrobial Activity

Imidazole derivatives have shown antimicrobial activity against various pathogens . For instance, silver (I) complexes of benzimidazole have been synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .

Safety And Hazards

Future Directions

Recent research has focused on developing new benzimidazole derivatives with combined antiparasitic and antioxidant properties . The expansion of the benzimidazole scaffold with heterocyclic rings has resulted in a tridentate cyclic system that shows promising affinity and selectivity toward VEGFR2 . These compounds have shown promising in vitro cytotoxic activities and selective inhibitory activity against VEGFR2 . This suggests that 2-Hydrazino-1H-benzimidazole and its derivatives could be further explored for their potential therapeutic applications.

properties

IUPAC Name |

1H-benzimidazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUYWNZBZXDJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164704 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-1H-benzimidazole | |

CAS RN |

15108-18-6 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015108186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15108-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the main applications of 2-Hydrazinyl-1H-benzo[d]imidazole in chemical synthesis?

A1: 2-Hydrazinyl-1H-benzo[d]imidazole serves as a valuable building block in organic synthesis, particularly for creating molecules with potential biological activity. In the provided study [], it was utilized as a key starting material to synthesize two novel series of heterocyclic compounds:

Q2: How were the synthesized compounds characterized in the study?

A2: The newly synthesized compounds incorporating the 2-Hydrazinyl-1H-benzo[d]imidazole scaffold were meticulously characterized using a combination of spectroscopic techniques []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.